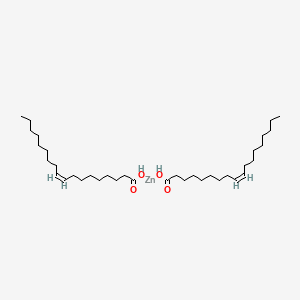
(Z)-octadec-9-enoic acid;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc oleate is a zinc salt of oleic acid, a long-chain fatty acid. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant, lubricant, and stabilizer. The compound has the molecular formula C36H66O4Zn and is known for its role in the preparation of zinc oxide nanostructures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc oleate can be synthesized through a reaction between zinc acetate and oleic acid. The process involves mixing zinc acetate and oleic acid in a molar ratio of 1:1-3, followed by refluxing the mixture at temperatures between 100-180°C for 1-4 hours. The reaction is carried out under protective gas to prevent oxidation. After the reaction, acetic acid is removed by steaming, and the crude zinc oleate is precipitated by adding n-hexane. The product is then filtered and washed to remove any remaining zinc acetate and oleic acid .
Industrial Production Methods: In industrial settings, zinc oleate is produced using similar methods but on a larger scale. The process involves the use of large reaction units and continuous reflux systems to ensure consistent product quality. The use of protective gas and efficient recovery systems for acetic acid and n-hexane are crucial for industrial production to minimize waste and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Zinc oleate undergoes various chemical reactions, including:
Oxidation: Zinc oleate can be oxidized to form zinc oxide and other by-products.
Substitution: It can react with other carboxylic acids to form different zinc carboxylates.
Hydrolysis: Zinc oleate can hydrolyze in the presence of water to form zinc hydroxide and oleic acid.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or oxygen.
Substitution: Involves the use of other carboxylic acids under reflux conditions.
Hydrolysis: Requires water and can occur under ambient conditions.
Major Products:
Oxidation: Zinc oxide and various organic by-products.
Substitution: Different zinc carboxylates.
Hydrolysis: Zinc hydroxide and oleic acid.
Aplicaciones Científicas De Investigación
Zinc oleate has a wide range of applications in scientific research, including:
Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.
Medicine: Explored for its role in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized as a lubricant additive, stabilizer in plastics, and as a component in paints and coatings.
Mecanismo De Acción
Zinc oleate is part of a broader class of zinc carboxylates, which include zinc stearate, zinc palmitate, and zinc linoleate. Compared to these compounds, zinc oleate has a unique combination of properties due to the presence of the unsaturated oleic acid moiety. This gives it distinct surfactant and lubricating properties, making it more effective in certain applications .
Comparación Con Compuestos Similares
Zinc stearate: Used as a lubricant and release agent in the plastics industry.
Zinc palmitate: Commonly used in cosmetics and personal care products.
Zinc linoleate: Utilized in coatings and as a drying agent in paints.
Zinc oleate’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other zinc carboxylates.
Propiedades
Fórmula molecular |
C36H68O4Zn |
|---|---|
Peso molecular |
630.3 g/mol |
Nombre IUPAC |
(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/2C18H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/b2*10-9-; |
Clave InChI |
DNOBSRPWHIQUSG-CVBJKYQLSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Zn] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
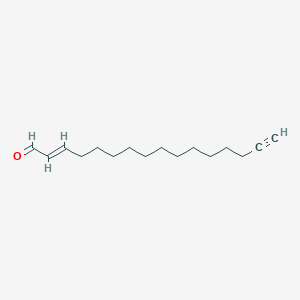
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)
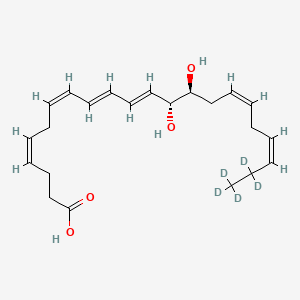
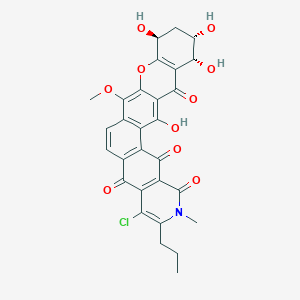
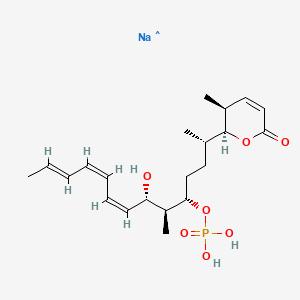
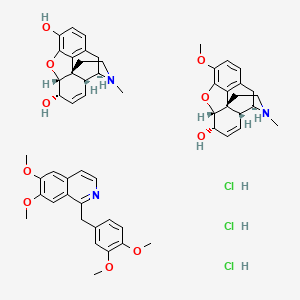
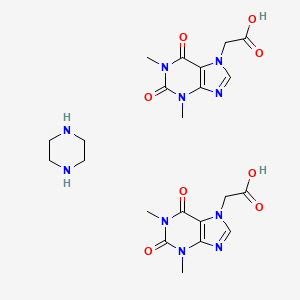
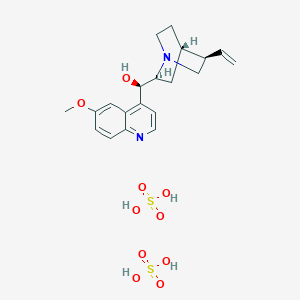
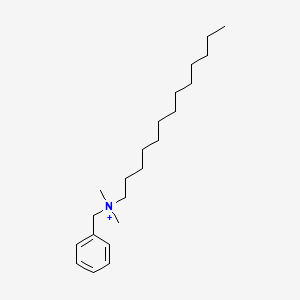
![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)
